molecular formula C7H7BrO2S B6601726 methyl2-(4-bromothiophen-3-yl)acetate CAS No. 1807274-25-4

methyl2-(4-bromothiophen-3-yl)acetate

Cat. No.: B6601726
CAS No.: 1807274-25-4
M. Wt: 235.10 g/mol
InChI Key: PWSNLCOJAUIYLK-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromothiophen-3-yl)acetate is an organobromine compound featuring a thiophene ring substituted with a bromine atom at position 4 and an acetylated methyl ester group at position 2. Its molecular formula is C₇H₇BrO₂S, derived from the ethyl analog (C₈H₉BrO₂S) described in by replacing the ethyl group with a methyl group. The thiophene core, a five-membered aromatic ring containing sulfur, distinguishes this compound from benzene-based analogs, imparting unique electronic and reactivity profiles due to sulfur's polarizability and reduced aromatic stabilization compared to benzene.

Its primary applications are inferred to include use as an intermediate in pharmaceuticals, agrochemicals, or materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the bromine substituent.

Properties

IUPAC Name

methyl 2-(4-bromothiophen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)2-5-3-11-4-6(5)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSNLCOJAUIYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromothiophen-3-yl)acetate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of 3-thiopheneacetic acid, followed by esterification with methanol in the presence of an acid catalyst . The reaction conditions often include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Esterification: Conducted in methanol with sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods

Industrial production methods for methyl 2-(4-bromothiophen-3-yl)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromothiophen-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Coupling: Formation of biaryl or aryl-alkene compounds.

Scientific Research Applications

Methyl 2-(4-bromothiophen-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-bromothiophen-3-yl)acetate depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its biological activity would depend on the specific target and pathway it interacts with. The bromine atom and the ester group can influence its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Core Structure Substituents Key Features
Methyl 2-(4-bromothiophen-3-yl)acetate C₇H₇BrO₂S Thiophene Br (C4), CH₂COOCH₃ (C3) Sulfur atom enhances polarizability; bromine enables cross-coupling.
Ethyl 2-(4-bromothiophen-3-yl)acetate C₈H₉BrO₂S Thiophene Br (C4), CH₂COOCH₂CH₃ (C3) Longer alkyl chain may increase lipophilicity and alter solubility.
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ Benzene Br (C4), CH₂COOCH₃ (C2) Benzene core offers higher aromatic stability; lacks sulfur reactivity.
Methyl 2-(4-bromo-3-fluorophenyl)acetate C₉H₈BrFO₂ Benzene Br (C4), F (C3), CH₂COOCH₃ (C2) Electron-withdrawing F enhances acidity; dual halogenation for selectivity.
Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate C₁₇H₁₇BrO₃ Benzene BrCH₂ (C3), CH₂COOCH₃ (C2), BnO (C4) Bulky benzyloxy group adds steric hindrance; bromomethyl enables alkylation.

Key Comparative Insights

Core Structure Differences

  • Thiophene vs. Benzene : The thiophene-based compounds (e.g., methyl/ethyl 2-(4-bromothiophen-3-yl)acetate) exhibit reduced aromaticity compared to benzene analogs, making them more reactive in electrophilic substitutions. The sulfur atom also facilitates coordination with metals, enhancing utility in catalytic reactions.
  • Benzene Derivatives : Compounds like methyl 2-(4-bromophenyl)acetate () are more thermally stable but less reactive in sulfur-specific applications (e.g., conductive polymers).

Substituent Effects Halogenation: Bromine at position 4 is a common feature, enabling cross-coupling reactions. Ester Chain Length: Ethyl esters (e.g., ethyl 2-(4-bromothiophen-3-yl)acetate) may offer improved solubility in nonpolar solvents compared to methyl esters, impacting their use in organic synthesis.

Functional Group Complexity

  • The benzyloxy and bromomethyl groups in methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate () increase steric bulk, limiting accessibility in certain reactions but providing versatile sites for further functionalization.

Applications

  • Thiophene Derivatives : Preferred in materials science (e.g., organic semiconductors) due to sulfur's electronic properties.
  • Benzene Derivatives : More common in pharmaceuticals (e.g., antimicrobial agents in ) due to stability and ease of synthesis.

Research Findings and Implications

  • Synthetic Utility : Bromine in methyl 2-(4-bromothiophen-3-yl)acetate allows for palladium-catalyzed cross-coupling, a critical step in constructing complex molecules.
  • Material Science : Thiophene-based esters are promising precursors for conductive polymers, leveraging sulfur’s electron-rich nature.

Biological Activity

Methyl 2-(4-bromothiophen-3-yl)acetate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(4-bromothiophen-3-yl)acetate features a thiophene ring substituted with a bromine atom at the 4-position and an acetate group. Its molecular formula is C9H9BrO2SC_9H_9BrO_2S. The presence of the bromine atom enhances its reactivity and biological interactions compared to other halogenated thiophene derivatives.

PropertyValue
Molecular FormulaC9H9BrO2SC_9H_9BrO_2S
Molecular Weight245.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of methyl 2-(4-bromothiophen-3-yl)acetate is primarily attributed to its interactions with various molecular targets within biological systems. It may act on enzymes or receptors, leading to alterations in cellular processes. For instance, its structural characteristics allow it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Antimicrobial Activity

Preliminary studies have indicated that methyl 2-(4-bromothiophen-3-yl)acetate exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating promising results:

  • Minimum Inhibitory Concentration (MIC) : The compound showed varying levels of activity against different pathogens, with MIC values indicating effective inhibition at low concentrations.
PathogenMIC (mg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

These findings suggest that methyl 2-(4-bromothiophen-3-yl)acetate could serve as a lead compound for developing new antimicrobial agents .

Anticancer Properties

Research has also explored the anticancer potential of methyl 2-(4-bromothiophen-3-yl)acetate. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound was found to inhibit cell proliferation significantly in several cancer types, including breast and lung cancers.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on WI38 human fibroblast cells, methyl 2-(4-bromothiophen-3-yl)acetate demonstrated an IC50 value of approximately 20 µM, indicating moderate cytotoxicity while preserving selectivity towards cancerous cells .

Synthesis Methods

Various synthetic routes have been developed to produce methyl 2-(4-bromothiophen-3-yl)acetate. A common method involves the bromination of thiophene derivatives followed by esterification:

  • Bromination : Thiophene is brominated using bromine or N-bromosuccinimide (NBS).
  • Esterification : The resulting bromo-thiophene is reacted with methyl acetate in the presence of a catalyst.

This synthesis pathway allows for the efficient production of the compound while maintaining high yields .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of methyl 2-(4-bromothiophen-3-yl)acetate. Investigations into its structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing potential side effects. Additionally, exploring its interactions with specific molecular targets could pave the way for novel therapeutic applications.

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